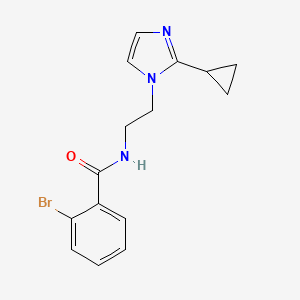

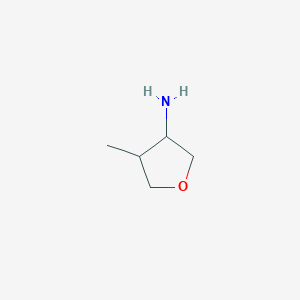

(3S,4S)-4-methyloxolan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

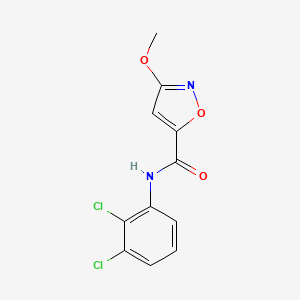

(3S,4S)-4-methyloxolan-3-amine, also known as (S,S)-MOM, is a chiral compound that has gained significant attention in scientific research due to its unique properties. This molecule is a cyclic amine that contains a chiral center, making it an important building block for the synthesis of various chiral compounds.

Aplicaciones Científicas De Investigación

Synthesis of 2-Oxazolidinones

- Heterocyclic Compound Synthesis : The reaction of 5-methylene-1,3-dioxolan-2-ones with amines, including structures similar to (3S,4S)-4-methyloxolan-3-amine, has been explored for the synthesis of 4-hydroxy-2-oxazolidinones, a class of heterocyclic compounds. These reactions demonstrate the potential of such amines in creating new heterocyclic systems with potential pharmaceutical applications (Chernysheva et al., 1999).

Advanced Materials and Technologies

Energy Storage : Amines, including those structurally related to this compound, have been incorporated into electrolytes for secondary lithium batteries, indicating their potential in improving energy storage technologies. Highly stable solutions of 1,3-dioxolane with LiClO4 or LiAsF6, enhanced by tertiary amine additives, have shown very high Li-cycling efficiency (Gofer et al., 1992).

Catalysis for Reductive Amination : The development of cost-effective and environmentally friendly catalytic methods for the synthesis of N-methyl- and N-alkylamines, important in life science molecules, has been demonstrated using nitrogen-doped, graphene-activated cobalt oxide nanoparticles. This showcases the utility of amine functional groups in facilitating key chemical transformations (Senthamarai et al., 2018).

Environmental Applications

CO2 Capture : Research into the modeling of fluid phase equilibria in reactive mixtures of carbon dioxide, water, and n-alkylamines highlights the significance of amine functional groups in carbon capture technologies. This work is critical for designing efficient processes for mitigating CO2 emissions (Mac Dowell et al., 2011).

Wastewater Treatment : The synthesis and characterization of amine-functionalized silica have implications for environmental technologies, particularly in water treatment. These materials have been shown to effectively remove anionic dyes and pollutants from water, demonstrating the role of amine groups in environmental remediation efforts (Soto-Cantu et al., 2012).

Mecanismo De Acción

Target of Action

This compound is a type of amine, and amines in general can act as neurotransmitters and psychoactive drugs . They can affect brain chemistry, which in turn may cause changes in a person’s mood, thinking, perception, and behavior .

Mode of Action

Amines typically act as either agonists or antagonists . Agonists are drugs that increase the activity of particular neurotransmitters. They might act by promoting the synthesis of the neurotransmitters, reducing their reuptake from synapses, or mimicking their action by binding to receptors for the neurotransmitters . Antagonists are drugs that decrease the activity of particular neurotransmitters. They might act by interfering with the synthesis of the neurotransmitters or by blocking their receptors so the neurotransmitters cannot bind to them .

Biochemical Pathways

Amines can influence various biochemical pathways in the body, particularly those involving neurotransmitters .

Result of Action

Amines can have powerful biological functions, including influencing mood, thinking, perception, and behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-methyloxolan-3-amine . These factors can include temperature, pH, and the presence of other substances.

Análisis Bioquímico

Cellular Effects

Amines can influence cell function in several ways, including impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Amines are generally involved in a variety of metabolic pathways, interacting with various enzymes and cofactors

Transport and Distribution

Amines are generally transported across cell membranes by specific transporters

Subcellular Localization

The localization of amines within cells can have significant effects on their activity or function

Propiedades

IUPAC Name |

4-methyloxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4-2-7-3-5(4)6/h4-5H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAMXHGNEOFJNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1527863-66-6 |

Source

|

| Record name | 4-methyloxolan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

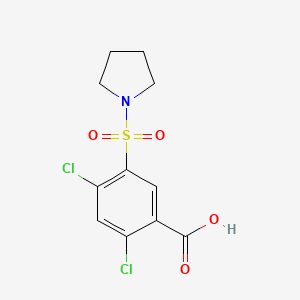

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2988236.png)

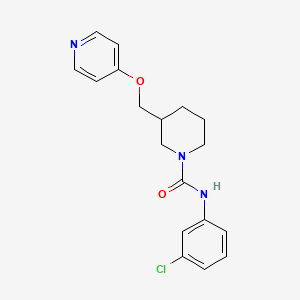

![1,4-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2988237.png)

![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2988238.png)

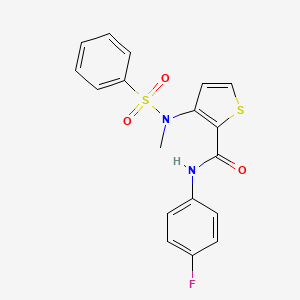

![(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2988246.png)